1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- is a complex organic compound belonging to the indolecarboxylic acid family. This class encompasses compounds that feature an indole structure with a carboxylic acid functional group. The specific compound is characterized by its dichlorinated indole structure and the presence of a pyrrolidinylidene moiety, which contributes to its unique properties and potential biological activities. The molecular formula for this compound is C20H14Cl2N2O3, with a molecular weight of approximately 401.2 g/mol .
Research indicates that compounds in the indolecarboxylic acid class often exhibit significant biological activities, including:
The synthesis of 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- can involve several steps:
The compound shows promise in various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:
Several compounds share structural features with 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)-. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-1H-Indole-2-Carboxylic Acid | Indole structure with a single chlorine atom | Lower complexity compared to the target compound |
| Monosodium 4,6-Dichloroindole | Similar dichlorination but lacks the pyrrolidinylidene moiety | Focused more on salt forms |
| 1H-Indole-3-carboxylic Acid | Indole core with different substitution pattern | Different biological activity profile |
The uniqueness of 1H-Indole-2-carboxylic acid, 4,6-dichloro-3-((2-oxo-1-phenyl-3-pyrrolidinylidene)methyl)-, (E)- lies in its specific combination of functional groups and structural complexity, which may contribute to distinct biological activities not observed in simpler analogs.